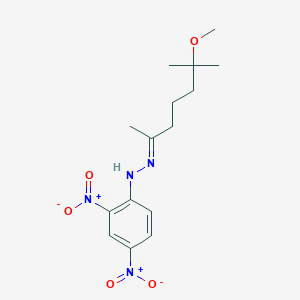![molecular formula C18H17N3OS B5794293 N-(3-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B5794293.png)
N-(3-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide, also known as MTA, is a synthetic compound that has been studied for its potential as an anticancer agent. It belongs to the family of thiazole-based compounds, which have been found to exhibit a range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. MTA has shown promising results in preclinical studies, and its mechanism of action and potential applications in cancer therapy have been the subject of extensive research.
作用机制
The exact mechanism of action of N-(3-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide is not fully understood, but it is believed to involve the inhibition of several key signaling pathways involved in cancer progression and metastasis. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that play a role in regulating gene expression and cell cycle progression. By inhibiting HDACs, this compound can induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the activity of several protein kinases, including AKT and ERK, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, inhibition of angiogenesis and metastasis, and modulation of immune function. This compound has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines. In addition, this compound has been found to have neuroprotective effects, reducing the production of amyloid-beta peptides and tau protein in Alzheimer's disease models.
实验室实验的优点和局限性
One advantage of using N-(3-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide in lab experiments is its relatively low toxicity compared to other anticancer agents. This compound has been shown to have a favorable safety profile in preclinical studies, with few adverse effects observed. Another advantage is its potential as a radiosensitizer, enhancing the effectiveness of radiation therapy in cancer treatment. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer and study in vivo. In addition, further research is needed to fully understand the mechanism of action and potential side effects of this compound.
未来方向
There are several future directions for research on N-(3-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide, including the development of more efficient synthesis methods, the investigation of its potential as a combination therapy with other anticancer agents, and the exploration of its potential applications in the treatment of other diseases, such as rheumatoid arthritis and Alzheimer's disease. Further studies are also needed to fully understand the mechanism of action of this compound and its potential side effects in vivo. Overall, this compound shows promise as a potential anticancer agent and warrants further investigation in preclinical and clinical studies.
合成方法
N-(3-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide can be synthesized using a variety of methods, including the reaction of 2-amino-4-methylthiazole with 3-bromoaniline followed by acetylation with acetic anhydride. Other methods involve the use of different starting materials and reaction conditions, such as the reaction of 3-methylthiophene-2-carboxylic acid with 3-bromoaniline in the presence of a palladium catalyst. The synthesis of this compound is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the compound.
科学研究应用
N-(3-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide has been extensively studied for its potential as an anticancer agent, particularly in the treatment of solid tumors such as breast, lung, and colon cancer. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. This compound has also been investigated for its potential as a radiosensitizer, enhancing the effectiveness of radiation therapy in cancer treatment. In addition, this compound has shown promise in the treatment of other diseases, such as rheumatoid arthritis and Alzheimer's disease.
属性
IUPAC Name |
N-[3-[2-(3-methylanilino)-1,3-thiazol-4-yl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c1-12-5-3-7-15(9-12)20-18-21-17(11-23-18)14-6-4-8-16(10-14)19-13(2)22/h3-11H,1-2H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZAZIOXOBRMGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=CS2)C3=CC(=CC=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(2-anilino-2-oxoethyl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B5794213.png)
![3-nitrobenzaldehyde [7-(2-hydroxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B5794220.png)
![N-[2-(4-fluorophenyl)ethyl]-4-morpholinecarboxamide](/img/structure/B5794247.png)


![3-[8,9-dimethyl-2-(2-thienyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-1-propanol](/img/structure/B5794261.png)


![3-chloro-4-methoxy-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5794275.png)
![2-fluoro-N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5794281.png)
![N'-[(5-bromo-2-thienyl)methylene]-5-ethyl-3-thiophenecarbohydrazide](/img/structure/B5794283.png)

![4-[2-(2-pyrimidinylamino)-1,3-thiazol-4-yl]phenyl acetate](/img/structure/B5794297.png)
![N-{[(4-ethylphenyl)amino]carbonothioyl}-3,5-dimethoxybenzamide](/img/structure/B5794303.png)
